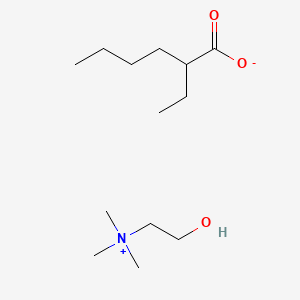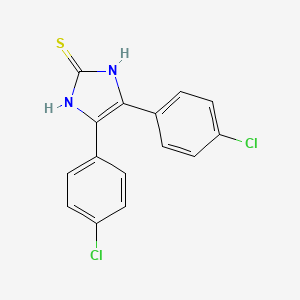
4-methoxy-2,6-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,6-pyridinedicarboxamide is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dicarboxamide groups at the 4 and 2,6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-methoxy-2,6-pyridinedicarboxamide can be synthesized through the following steps:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Trifluoroacetic Anhydride (TFAA): Used in the conversion of 4-methoxypyridine-2,6-dicarboxamide to 4-methoxypyridine-2,6-dicarbonitrile in the presence of triethylamine (Et₃N) at 0°C in tetrahydrofuran (THF).
Major Products
4-Methoxypyridine-2,6-dicarbonitrile: Formed from the reaction with trifluoroacetic anhydride.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,6-pyridinedicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their spin crossover and thermochromic properties.
Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive species.
Material Science: Utilized in the design of functional materials, such as sensors and molecular recognition systems.
Biological Applications: Investigated for potential pharmacological activities and as a model compound for studying intramolecular hydrogen bonding.
Wirkmechanismus
The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the methoxy group but shares the dicarboxamide functionality.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring but has similar dicarboxamide groups.
Uniqueness
4-methoxy-2,6-pyridinedicarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H9N3O3 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
4-methoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13) |
InChI-Schlüssel |
VTFCGOGFWATXER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid](/img/structure/B8733237.png)





![3-[(4-Chlorophenyl)thio]piperidine](/img/structure/B8733290.png)



![Ethyl 3-hydroxy-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8733332.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)

